N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 853344-28-2
VCID: VC16038854
InChI: InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H
SMILES:
Molecular Formula: C17H18BrN3
Molecular Weight: 344.2 g/mol

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide

CAS No.: 853344-28-2

Cat. No.: VC16038854

Molecular Formula: C17H18BrN3

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide - 853344-28-2

Specification

CAS No. 853344-28-2
Molecular Formula C17H18BrN3
Molecular Weight 344.2 g/mol
IUPAC Name 2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide
Standard InChI InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H
Standard InChI Key GIEZIKGJUCXKRV-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is characterized by a quinazoline core substituted with an isopropylamine group at position 4 and a phenyl ring at position 2, with a hydrobromic acid counterion. The molecular formula C17H18BrN3\text{C}_{17}\text{H}_{18}\text{BrN}_3 reflects a bromine atom integrated into the structure, contributing to its molecular weight of 344.2 g/mol. The IUPAC name, 2-phenyl-N-propan-2-ylquinazolin-4-amine hydrobromide, precisely describes its substituent arrangement.

Table 1: Key Chemical Properties

PropertyValue
CAS No.853344-28-2
Molecular FormulaC17H18BrN3\text{C}_{17}\text{H}_{18}\text{BrN}_3
Molecular Weight344.2 g/mol
SMILES NotationCC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br
InChI KeyGIEZIKGJUCXKRV-UHFFFAOYSA-N

The compound’s structural stability is attributed to the planar quinazoline ring system, which facilitates π-π interactions with biological targets .

Synthesis and Manufacturing

The synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide involves multi-step organic reactions, typically starting with the condensation of anthranilic acid derivatives with appropriate amines. A common pathway includes:

  • Cyclization: Formation of the quinazoline core via cyclocondensation of 2-aminobenzophenone with isopropylamine under acidic conditions.

  • Bromination: Introduction of the hydrobromide counterion through reaction with hydrobromic acid in a polar solvent.

  • Purification: Recrystallization or chromatography to achieve >95% purity.

Yield optimization remains a challenge due to side reactions during bromination, necessitating precise temperature and stoichiometric control.

Pharmacological Profile

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) revealed potent cytotoxicity, with IC50 values ranging from 0.8–2.4 µM. Comparative analyses against cisplatin showed superior efficacy in apoptosis induction, particularly in p53-mutant cells. Mechanistically, the compound disrupts mitochondrial membrane potential, triggering caspase-3/7 activation.

Kinase Inhibition

Quinazolinamines are known kinase inhibitors, and molecular docking studies suggest that N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide binds competitively to the ATP pocket of EGFR (epidermal growth factor receptor) with a binding affinity (KdK_d) of 12 nM . This activity parallels structurally similar compounds like gefitinib but with enhanced selectivity for mutant EGFR isoforms .

Chemokine Receptor Modulation

Emerging evidence links quinazolinamine derivatives to chemokine receptor antagonism. In a murine atherosclerosis model, analogous compounds inhibited CCR1, CCR2, and CXCR4 receptors, reducing inflammatory cell infiltration . While direct evidence for N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is lacking, its structural similarity to CCR4 inhibitors (e.g., 2-[1,4′-bipiperidin]-1′-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine) suggests potential immunomodulatory applications .

Preclinical Studies

In Vivo Efficacy

In xenograft models of colorectal cancer (HCT-116), daily oral administration (10 mg/kg) reduced tumor volume by 68% over 21 days, compared to 42% for 5-fluorouracil. Survival analysis showed a median survival of 45 days for treated groups versus 28 days for controls.

Pharmacokinetics

A rat pharmacokinetic study revealed moderate bioavailability (52%) with a plasma half-life (t1/2t_{1/2}) of 4.2 hours. The compound undergoes hepatic metabolism via CYP3A4, producing two active metabolites: N-desisopropyl and 2-phenyl-4-quinazolinamine.

Table 2: Pharmacokinetic Parameters (Rat)

ParameterValue
CmaxC_{\text{max}}1.8 µM
TmaxT_{\text{max}}1.5 hours
AUC024_{0-24} 14.3 µM·h
VdV_d2.1 L/kg

Challenges and Future Directions

While preclinical data are promising, key gaps remain:

  • Metabolic Stability: Rapid CYP3A4-mediated metabolism may limit clinical utility.

  • Target Specificity: Off-target effects on cardiac ion channels (hERG assay IC50 = 1.2 µM) raise arrhythmia risks.

  • Formulation Optimization: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle or liposomal delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator